molecular formula C14H11ClO3 B3034246 4-[(3-Chlorophenoxy)methyl]benzoic acid CAS No. 149288-39-1

4-[(3-Chlorophenoxy)methyl]benzoic acid

Cat. No. B3034246
M. Wt: 262.69 g/mol
InChI Key: WZQPLLGVPRSMBD-UHFFFAOYSA-N
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Patent
US08741887B2

Procedure details

A mixture of compound 35c (340 mg, 1.18 mmol) and LiOH (114 mg, 4.74 mmol) in THF/MeOH/H2O (3/3/3 mL) was stirred for 4 h. A 15% citric acid solution (10 mL) was added. The mixture was then extracted with EtOAc (3×). The combined organic extracts were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The resultant residue, compound 35d (230 mg) was dried under reduced pressure for 18 h and used without further purification.
Name
compound 35c
Quantity
340 mg
Type
reactant
Reaction Step One
Name
Quantity
114 mg
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:17]=[CH:18][CH:19]=1)[O:5][CH2:6][C:7]1[CH:16]=[CH:15][C:10]([C:11]([O:13]C)=[O:12])=[CH:9][CH:8]=1.[Li+].[OH-].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C1COCC1.CO.O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:17]=[CH:18][CH:19]=1)[O:5][CH2:6][C:7]1[CH:16]=[CH:15][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
compound 35c
Quantity
340 mg
Type
reactant
Smiles
ClC=1C=C(OCC2=CC=C(C(=O)OC)C=C2)C=CC1
Name
Quantity
114 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
THF MeOH H2O
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1.CO.O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant residue, compound 35d (230 mg) was dried under reduced pressure for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC=1C=C(OCC2=CC=C(C(=O)O)C=C2)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.